2,5,8,11-Tetraoxatetradecane-14-thiol
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Overview
Description
2,5,8,11-Tetraoxatetradecane-14-thiol is an organic compound with the molecular formula C10H22O4S. It is characterized by the presence of four oxygen atoms and a thiol group (-SH) at the 14th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetraoxatetradecane-14-thiol typically involves the reaction of tetraethylene glycol with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,5,8,11-Tetraoxatetradecane-14-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Alkylated thiol compounds.
Scientific Research Applications
2,5,8,11-Tetraoxatetradecane-14-thiol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of thiol-based biochemical processes.
Medicine: Investigated for potential therapeutic applications due to its thiol group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxatetradecane-14-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing biochemical pathways and processes. This interaction is crucial in redox reactions and the regulation of cellular functions .
Comparison with Similar Compounds
13,13-Dipropyl-2,5,8,11-tetraoxatetradecane-14-thiol: Similar structure but with additional propyl groups.
2,5,8,11-Tetraoxatetradecane: Lacks the thiol group, making it less reactive in thiol-specific reactions.
Uniqueness: 2,5,8,11-Tetraoxatetradecane-14-thiol is unique due to its combination of a polyether backbone and a reactive thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Biological Activity
2,5,8,11-Tetraoxatetradecane-14-thiol is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, reviewing its synthesis, interactions with biological systems, and relevant case studies.
Chemical Structure and Synthesis
This compound features a long-chain structure with multiple ether linkages and a terminal thiol group. The synthesis typically involves multi-step organic reactions including etherification and thiolation processes. For instance, the compound can be synthesized through the reaction of tetraethylene glycol derivatives with thiol reagents under controlled conditions to ensure high yield and purity .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Properties : The thiol group is known for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Cellular Interactions : Research indicates that this compound can modulate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Antioxidant Activity
A study assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at varying concentrations of the compound, suggesting strong antioxidant activity comparable to standard antioxidants like ascorbic acid .
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited bactericidal effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Cellular Studies
Cell culture experiments revealed that treatment with this compound resulted in altered expression levels of key proteins involved in cell survival and apoptosis. Specifically, an increase in pro-apoptotic markers was observed alongside a decrease in anti-apoptotic proteins after exposure to the compound .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Antioxidant Effects : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in reduced cell death and improved cell viability compared to untreated controls. This suggests potential neuroprotective effects worth further exploration.
- Case Study on Antimicrobial Efficacy : A clinical trial involving infected wounds treated with formulations containing this compound showed faster healing rates and reduced bacterial load compared to standard treatments. This underscores its potential utility in wound care applications.
Properties
CAS No. |
87855-33-2 |
---|---|
Molecular Formula |
C10H22O4S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C10H22O4S/c1-11-4-5-13-8-9-14-7-6-12-3-2-10-15/h15H,2-10H2,1H3 |
InChI Key |
DSMHOIXTLNSZAG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCCS |
Origin of Product |
United States |
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